N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound characterized by a cyclopropanesulfonamide group attached to a piperidin-3-yl group. This unique structural configuration lends itself to various applications in scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multi-step organic synthesis protocols:
Formation of 1,3-oxazole ring: : Starting from a suitable precursor such as 2-bromo-2-propanol, an oxazole ring is formed through cyclization.
Attachment of piperidin-3-yl group: : The oxazole intermediate is then reacted with a piperidine derivative, using a coupling agent like EDC or DCC.
Introduction of cyclopropanesulfonamide group: : Finally, a cyclopropanesulfonamide moiety is introduced via nucleophilic substitution, facilitated by bases like triethylamine.
Industrial Production Methods
Industrial production scales these steps, optimizing for yield and purity through continuous flow reactors and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring, leading to N-oxide derivatives.
Reduction: : Reduction reactions, often involving agents like sodium borohydride, can occur at the sulfonamide group.
Substitution: : The cyclopropanesulfonamide group is amenable to nucleophilic substitution, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Base conditions (NaOH, KOH) or acid catalysis (HCl, H2SO4).
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Reduced sulfonamide forms.
Substitution: : Various cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound is utilized as a versatile intermediate, forming the basis for the development of new drugs and materials.
Biology
The unique structure allows for interaction with biological macromolecules, making it a candidate for bioactive compound libraries.
Medicine
The compound has potential therapeutic applications, particularly in modulating receptor activity due to its structural analogy with known pharmacophores.
Industry
In the materials science industry, it’s used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular Targets: : Typically enzymes or receptors in biological systems.
Pathways Involved: : Alters signaling pathways, often by acting as an agonist or antagonist, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropylsulfonamide
N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)benzenesulfonamide
Uniqueness
What sets N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide apart is its cyclopropane ring, which adds a degree of rigidity and distinct reactivity compared to similar compounds with different aryl or alkyl groups.
Here’s a snapshot of what this compound looks like on the molecular stage: it’s a structural powerhouse with applications spanning chemistry, biology, medicine, and industry. Cool, right?
Properties
IUPAC Name |
N-[1-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-11(2)15-14(16-10-21-15)9-18-7-3-4-12(8-18)17-22(19,20)13-5-6-13/h10-13,17H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBODYGRATRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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